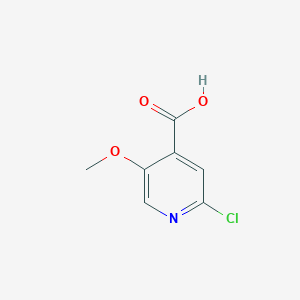![molecular formula C21H22N2O2S2 B2436275 (4-((4-メチルベンゾ[d]チアゾール-2-イル)オキシ)ピペリジン-1-イル)(3-(メチルチオ)フェニル)メタノン CAS No. 1325735-50-9](/img/structure/B2436275.png)
(4-((4-メチルベンゾ[d]チアゾール-2-イル)オキシ)ピペリジン-1-イル)(3-(メチルチオ)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a synthetic organic compound known for its structural complexity and potential applications across various fields of science and industry. Its unique architecture, featuring a benzo[d]thiazolyl group linked to a piperidine ring and a methanone moiety, offers intriguing chemical properties and reactivity.
科学的研究の応用
This compound finds its place in various scientific research applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Potential application as a probe to study biological pathways due to its unique structure.
Medicine: : Investigated for therapeutic uses such as potential drug candidates for treating diseases.
Industry: : Utilized in the development of novel materials and chemicals.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the specific biological environment in which they are used .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic synthesis techniques
Formation of 4-Methylbenzo[d]thiazol-2-yl Chloride: : This step often involves chlorination of 4-methylbenzo[d]thiazole using reagents like thionyl chloride under reflux conditions.
Nucleophilic Substitution with Piperidine: : The resultant chloride intermediate reacts with piperidine in the presence of a base like triethylamine to yield 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine.
Ketone Formation: : The final step involves the reaction of the piperidine derivative with a methylthiophenyl ketone precursor, typically under conditions favoring methanone formation, such as acidic catalysis.
Industrial Production Methods
Industrial production of (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone might involve more efficient and scalable processes, often leveraging automated synthesis techniques and continuous flow reactors to optimize yield and purity.
化学反応の分析
Types of Reactions
This compound is reactive and can undergo several types of chemical reactions:
Oxidation: : Often performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Typically employs reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially involving the benzo[d]thiazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases like K2CO3.
Major Products Formed
The products formed depend on the type of reaction. Oxidation may yield sulfoxides or sulfones, reduction could produce alcohols, and substitution often results in modified aromatic systems or alkylated piperidine derivatives.
類似化合物との比較
Comparing (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone to similar compounds highlights its uniqueness:
**4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone
**4-((4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone These compounds have similar structures but differ in substituent groups, influencing their reactivity and applications.
特性
IUPAC Name |
[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-14-5-3-8-18-19(14)22-21(27-18)25-16-9-11-23(12-10-16)20(24)15-6-4-7-17(13-15)26-2/h3-8,13,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXJVOWBJWSNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide](/img/structure/B2436195.png)



![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)
![N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2436204.png)

![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B2436206.png)
![3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid](/img/structure/B2436213.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2436215.png)
